Cas no 149057-20-5 (tert-butyl N-{(2R)-oxiran-2-ylmethyl}carbamate)
tert-butyl N-{(2R)-oxiran-2-ylmethyl}carbamate Chemical and Physical Properties
Names and Identifiers
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- Carbamic acid,N-[(2R)-2-oxiranylmethyl]-, 1,1-dimethylethyl ester
- (+/-)-{[(tert-butoxycarbonyl)amino]methyl}oxirane
- (R)-N-Boc-2,3-epoxypropylamine
- (R)-TERT-BUTYL (OXIRAN-2-YLMETHYL)CARBAMATE
- carbamic acid, N-[(2R)-oxiranylmethyl]-, 1,1-dimethylethyl ester
- tert-Butyl [(2R)-oxiran-2-ylmethyl]carbamate
- (R)-1-(t-Butoxycarbonyl)-2,3-oxiranylaMine
- Carbamic acid, [(2R)-oxiranylmethyl]-, 1,1-dimethylethyl ester (9CI)
- Carbamic acid, [(2R)-oxiranylmethyl]-, 1,1-dimethylethyl ester
- tert-butyl N-[[(2R)-oxiran-2-yl]methyl]carbamate
- (S)-1-BOC-2,3-Oxiranylamine
- tert-Butyl (R)-(oxiran-2-ylmethyl)carbamate
- (R)-1-oxiranylmethylcarbamic acid tert-butyl ester
- (R)-oxiranylmethyl-carbamic acid tert-butyl ester
- tert-butyl N-{(2R)-oxiran-2-ylmethyl}carbamate
- tert-butyl N-{[(2R)-oxiran-2-yl]methyl}carbamate
- (r)-1-(tert-butoxycarbonyl)-2,3-oxiranylamine
- EN300-1878041
- SCHEMBL590405
- AKOS015999451
- DTXSID90440294
- ZBBGKXNNTNBRBH-ZCFIWIBFSA-N
- (R)-tert-Butyl(oxiran-2-ylmethyl)carbamate
- BS-49600
- E78087
- CS-0132708
- 149057-20-5
- MFCD06200796
- A900813
- tert-butyl N-[(2R)-oxiran-2-ylmethyl]carbamate
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- MDL: MFCD11111972
- Inchi: 1S/C8H15NO3/c1-8(2,3)12-7(10)9-4-6-5-11-6/h6H,4-5H2,1-3H3,(H,9,10)/t6-/m1/s1
- InChI Key: ZBBGKXNNTNBRBH-ZCFIWIBFSA-N
- SMILES: O1C[C@H]1CNC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 173.10525
- Monoisotopic Mass: 173.10519334g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 50.9
Experimental Properties
- PSA: 50.86
tert-butyl N-{(2R)-oxiran-2-ylmethyl}carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A352378-100mg |
(R)-tert-Butyl (oxiran-2-ylmethyl)carbamate |
149057-20-5 | 95% | 100mg |
$140.0 | 2025-02-21 | |
| Ambeed | A352378-250mg |
(R)-tert-Butyl (oxiran-2-ylmethyl)carbamate |
149057-20-5 | 95% | 250mg |
$244.0 | 2025-02-21 | |
| Ambeed | A352378-1g |
(R)-tert-Butyl (oxiran-2-ylmethyl)carbamate |
149057-20-5 | 95% | 1g |
$637.0 | 2025-02-21 | |
| Chemenu | CM505865-100mg |
(R)-tert-Butyl(oxiran-2-ylmethyl)carbamate |
149057-20-5 | 98% | 100mg |
$78 | 2022-09-02 | |
| Chemenu | CM505865-250mg |
(R)-tert-Butyl(oxiran-2-ylmethyl)carbamate |
149057-20-5 | 98% | 250mg |
$117 | 2022-09-02 | |
| Chemenu | CM505865-1g |
(R)-tert-Butyl(oxiran-2-ylmethyl)carbamate |
149057-20-5 | 98% | 1g |
$303 | 2023-03-07 | |
| eNovation Chemicals LLC | D409831-1g |
(R)-1-(t-Butoxycarbonyl)-2,3-oxiranylamine |
149057-20-5 | 95%+ | 1g |
$410 | 2024-08-03 | |
| eNovation Chemicals LLC | D409831-5g |
(R)-1-(t-Butoxycarbonyl)-2,3-oxiranylamine |
149057-20-5 | 95%+ | 5g |
$810 | 2024-08-03 | |
| eNovation Chemicals LLC | Y1211521-5g |
(R)-tert-Butyl (oxiran-2-ylmethyl)carbamate |
149057-20-5 | 95% | 5g |
$800 | 2024-07-23 | |
| Advanced ChemBlocks | 10680-250MG |
(R)-1-(t-Butoxycarbonyl)-2,3-oxiranylamine |
149057-20-5 | 95% | 250MG |
$90 | 2023-09-15 |
tert-butyl N-{(2R)-oxiran-2-ylmethyl}carbamate Suppliers
tert-butyl N-{(2R)-oxiran-2-ylmethyl}carbamate Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on tert-butyl N-{(2R)-oxiran-2-ylmethyl}carbamate
Introduction to tert-butyl N-{(2R)-oxiran-2-ylmethyl}carbamate (CAS No. 149057-20-5) in Modern Chemical and Pharmaceutical Research
Tert-butyl N-{(2R)-oxiran-2-ylmethyl}carbamate, identified by its unique Chemical Abstracts Service (CAS) number 149057-20-5, represents a compound of significant interest in the realm of synthetic chemistry and pharmaceutical development. This organocarbamate derivative has garnered attention due to its versatile structural features, which make it a valuable intermediate in the synthesis of biologically active molecules. The presence of a tert-butyl group provides steric hindrance, enhancing the compound's stability and reactivity in controlled environments, while the (2R)-oxiran-2-ylmethyl moiety introduces chirality, a critical factor in drug design for achieving enantioselective outcomes.
The compound's relevance is further underscored by its application in the development of novel therapeutic agents. Recent advancements in medicinal chemistry have highlighted the importance of carbamate-based scaffolds in modulating enzyme activity and receptor binding. Specifically, derivatives of N-substituted carbamates have been explored for their potential in inhibiting targets such as kinases and proteases, which are pivotal in diseases like cancer and inflammatory disorders. The chiral oxirane ring in tert-butyl N-{(2R)-oxiran-2-ylmethyl}carbamate allows for the synthesis of enantiomerically pure compounds, which is essential for minimizing side effects and maximizing therapeutic efficacy—a principle that has driven significant research efforts in recent years.
In the context of drug discovery, the structural motif of (2R)-oxiran-2-ylmethyl has been leveraged to develop protease inhibitors, particularly those targeting matrix metalloproteinases (MMPs) and cyclooxygenases (COX). These enzymes play crucial roles in pathological processes such as tumor invasion, angiogenesis, and pain signaling. By incorporating this oxirane unit into a carbamate framework, researchers have been able to design molecules that exhibit high selectivity and potency. For instance, studies have demonstrated that modifications at the (2R)-oxiran-2-ylmethyl position can fine-tune pharmacokinetic properties, including solubility and metabolic stability, thereby improving drug bioavailability.
The tert-butyl group, while primarily serving as a protecting group, also contributes to the overall electronic properties of the molecule. This feature has been exploited in designing molecules with enhanced binding affinity to biological targets. In particular, tert-butyl-substituted carbamates have shown promise in stabilizing transition states during enzymatic reactions, making them effective tools for developing mechanism-based inhibitors. Such inhibitors are designed to covalently modify their target enzymes upon binding, leading to prolonged inhibition—a strategy that has been successfully employed in antiviral and anticancer therapies.
Recent computational studies have further illuminated the potential of tert-butyl N-{(2R)-oxiran-2-ylmethyl}carbamate as a building block for drug candidates. Molecular modeling techniques have revealed that this compound can adopt multiple conformations, allowing it to interact with diverse biological targets with high flexibility. This conformational adaptability is particularly advantageous when designing molecules that must navigate complex biological environments. Additionally, the chirality introduced by the (2R)-oxiran-2-ylmethyl group has been shown to enhance binding interactions through non-covalent forces such as hydrogen bonding and hydrophobic effects, contributing to improved pharmacological outcomes.
The synthesis of tert-butyl N-{(2R)-oxiran-2-ylmethyl}carbamate involves sophisticated organic transformations that highlight its synthetic utility. The preparation typically begins with the functionalization of an oxirane ring followed by carbamate formation under controlled conditions. Advances in catalytic methods have enabled more efficient and sustainable routes to this compound, reducing reliance on hazardous reagents and minimizing waste generation. Such green chemistry approaches align with broader industry trends toward environmentally responsible drug development.
Moreover, the applications of tert-butyl N-{(2R)-oxiran-2-ylmethyl}carbamate extend beyond pharmaceuticals into materials science and agrochemicals. Its structural features make it a suitable candidate for developing novel polymers with tailored properties or as an intermediate in pesticide formulations. The versatility of this compound underscores its importance as a chemical entity with far-reaching implications across multiple disciplines.
In conclusion, tert-butyl N-{(2R)-oxiran-2-ylmethyl}carbamate (CAS No. 149057-20-5) exemplifies how structural complexity can be harnessed to develop innovative solutions in chemical research and drug discovery. Its unique combination of steric bulk from the tert-butyl group and chiral control via the (2R)-oxiran-2-ylmethyl moiety positions it as a valuable tool for synthesizing biologically active molecules with enhanced therapeutic potential. As research continues to uncover new applications for this compound, its significance is expected to grow further, driving innovation across both academic and industrial settings.
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